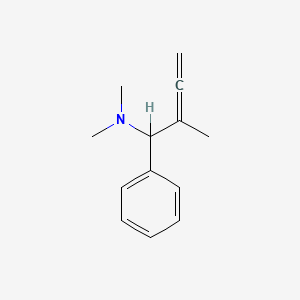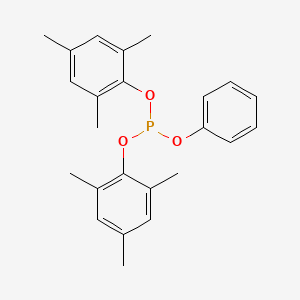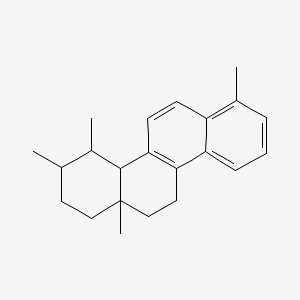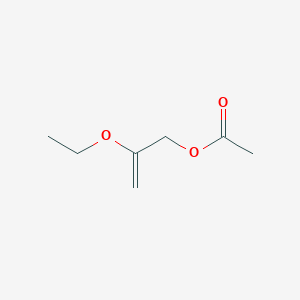
N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to a butadiene chain, with additional methyl groups attached to the nitrogen and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine can be achieved through several synthetic routes. One common method involves the reaction of a phenyl-substituted butadiene with a methylamine derivative under controlled conditions. The reaction typically requires the use of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as distillation and crystallization, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.
Substitution: The phenyl and methyl groups can undergo substitution reactions with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones or aldehydes, while reduction can produce primary or secondary amines.
科学的研究の応用
N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,N,2-Trimethyl-1-phenylpropan-2-amine: A structurally similar compound with different substitution patterns.
2,2,5-Trimethyl-3-(1-phenylethoxy)-4-phenyl-3-azahexane: Another related compound with distinct functional groups.
Uniqueness
N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine is unique due to its specific arrangement of phenyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
76387-12-7 |
|---|---|
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
InChI |
InChI=1S/C13H17N/c1-5-11(2)13(14(3)4)12-9-7-6-8-10-12/h6-10,13H,1H2,2-4H3 |
InChIキー |
CNDNBMKNQSZMLS-UHFFFAOYSA-N |
正規SMILES |
CC(=C=C)C(C1=CC=CC=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)






![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)



![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
